6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several methods:
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones in the presence of primary amines.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another efficient route to synthesize this compound.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This reaction often uses solvents and can be enhanced by microwave irradiation, leading to functionalization at position 7 of the indole ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the careful selection of solvents, reagents, and reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The indole ring allows for various substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, which can have significant biological activity .
Scientific Research Applications
6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindole: This compound is similar in structure but lacks the methyl group at position 6.
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound is a close analog and shares many chemical properties.
Uniqueness
6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in how it interacts with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
6-methyl-1,5,6,7-tetrahydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERIBTMJHAQDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN2)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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